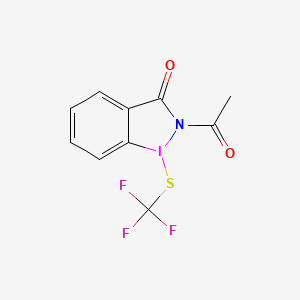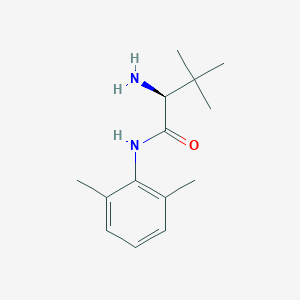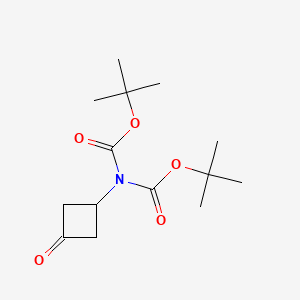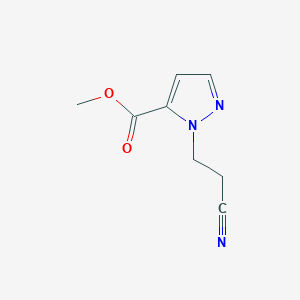
Trifluoromethylthio-iodine(III) reagent (TFTI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethylthio-Iodine(III) reagent (TFTI) is a hypervalent iodine compound known for its utility in organic synthesis, particularly in trifluoromethylthiolation reactions. This reagent is highly reactive and versatile, making it a valuable tool in the synthesis of trifluoromethylthio-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TFTI can be synthesized through the reaction of trifluoromethylthiol with iodine in the presence of a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, TFTI is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality and yield. The process involves the continuous addition of trifluoromethylthiol and iodine, with real-time monitoring to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: TFTI is primarily used in trifluoromethylthiolation reactions, where it transfers a trifluoromethylthio group (-SCF3) to various substrates. It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: TFTI can oxidize various organic compounds, often requiring a mild oxidizing agent and controlled temperature.
Substitution Reactions: TFTI is used to substitute functional groups in organic molecules, typically under acidic or neutral conditions.
Major Products Formed: The major products of TFTI reactions include trifluoromethylthio-containing compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
TFTI is widely used in scientific research due to its ability to introduce trifluoromethylthio groups into organic molecules. This functionality is crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials. TFTI is also used in the study of biological systems, where trifluoromethylthio groups can modulate biological activity.
Mecanismo De Acción
The mechanism by which TFTI exerts its effects involves the transfer of a trifluoromethylthio group to a nucleophile. The reagent acts as an electrophile, reacting with nucleophiles to form trifluoromethylthio-containing products. The molecular targets and pathways involved depend on the specific substrate and reaction conditions.
Comparación Con Compuestos Similares
TFTI is unique compared to other hypervalent iodine reagents due to its trifluoromethylthio group. Similar compounds include:
Iodobenzene diacetate (IBD): Used in oxidation reactions but lacks the trifluoromethylthio functionality.
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine reagent used in oxidation reactions, but without the trifluoromethylthio group.
TFTI's unique trifluoromethylthio group makes it particularly valuable in specific synthetic applications, providing a distinct advantage over other reagents.
Propiedades
Fórmula molecular |
C10H7F3INO2S |
|---|---|
Peso molecular |
389.13 g/mol |
Nombre IUPAC |
2-acetyl-1-(trifluoromethylsulfanyl)-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C10H7F3INO2S/c1-6(16)15-9(17)7-4-2-3-5-8(7)14(15)18-10(11,12)13/h2-5H,1H3 |
Clave InChI |
VAJBRVJQMOSUHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)C2=CC=CC=C2I1SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid](/img/structure/B15360981.png)





![tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B15361016.png)


![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)



